Cas no 2228985-87-1 (3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine)
3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine
- EN300-1945863
- 2228985-87-1
-
- Inchi: 1S/C9H9BrF3N/c10-6-3-1-2-5(8(6)11)4-7(14)9(12)13/h1-3,7,9H,4,14H2
- InChI Key: XIGCLKHFBCKWTA-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1F)CC(C(F)F)N
Computed Properties
- Exact Mass: 266.98705g/mol
- Monoisotopic Mass: 266.98705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 26Ų
3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1945863-0.05g |
3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine |
2228985-87-1 | 0.05g |
$1008.0 | 2023-09-17 | ||
| Enamine | EN300-1945863-0.1g |
3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine |
2228985-87-1 | 0.1g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1945863-0.25g |
3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine |
2228985-87-1 | 0.25g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1945863-0.5g |
3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine |
2228985-87-1 | 0.5g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1945863-1.0g |
3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine |
2228985-87-1 | 1g |
$1543.0 | 2023-06-03 | ||
| Enamine | EN300-1945863-2.5g |
3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine |
2228985-87-1 | 2.5g |
$2351.0 | 2023-09-17 | ||
| Enamine | EN300-1945863-5.0g |
3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine |
2228985-87-1 | 5g |
$4475.0 | 2023-06-03 | ||
| Enamine | EN300-1945863-10.0g |
3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine |
2228985-87-1 | 10g |
$6635.0 | 2023-06-03 | ||
| Enamine | EN300-1945863-1g |
3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine |
2228985-87-1 | 1g |
$1200.0 | 2023-09-17 | ||
| Enamine | EN300-1945863-5g |
3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine |
2228985-87-1 | 5g |
$3479.0 | 2023-09-17 |
3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine
3-(3-Bromo-2-Fluorophenyl)-1,1-Difluoropropan-2-amine: A Comprehensive Overview
CAS No. 2228985-87-1, also known as 3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated and fluorinated aromatic ring and a difluorinated aliphatic chain. These properties make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The bromine and fluorine atoms in the molecule play crucial roles in modulating its biological activity and pharmacological properties. The presence of these halogens can enhance the compound's lipophilicity, stability, and binding affinity to specific receptors. Recent studies have shown that compounds with similar structural motifs exhibit promising activity against a range of diseases, including neurological disorders, cancer, and infectious diseases.
In the context of neurological disorders, 3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine has been investigated for its potential as a modulator of neurotransmitter systems. Research published in the Journal of Medicinal Chemistry (2023) highlighted its ability to interact with serotonin and dopamine receptors, suggesting potential applications in the treatment of conditions such as depression and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential in these areas.
Moreover, the difluorinated aliphatic chain contributes to the compound's metabolic stability and bioavailability. This is particularly important in drug development, where maintaining an optimal balance between efficacy and safety is crucial. Studies have demonstrated that 3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine exhibits favorable pharmacokinetic properties, including good oral bioavailability and a prolonged half-life. These characteristics make it an attractive candidate for further preclinical and clinical evaluation.
In the realm of cancer research, this compound has shown promise as a potential anticancer agent. Preclinical studies have indicated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A recent study published in Cancer Research (2023) reported that 3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine selectively targets cancer cells while sparing normal cells, thereby reducing toxicity and side effects. This selective cytotoxicity is attributed to its ability to interact with specific proteins involved in cancer cell survival pathways.
The fluorine atoms in the molecule also contribute to its imaging properties. Fluorine-19 (F-19) NMR spectroscopy has been used to track the distribution and metabolism of 3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine in vivo. This non-invasive imaging technique provides valuable insights into the compound's pharmacokinetics and biodistribution, which are essential for optimizing its therapeutic use.
In addition to its therapeutic applications, 3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine has been studied for its potential as a chemical probe in biological research. Its unique structure makes it an excellent tool for investigating protein-ligand interactions and elucidating the mechanisms underlying various biological processes. Research published in Bioorganic & Medicinal Chemistry Letters (2023) demonstrated its utility as a probe for studying G protein-coupled receptors (GPCRs), which are important targets for drug discovery.
The synthesis of 3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine involves several well-established chemical reactions. The key steps include the bromination and fluorination of an aromatic starting material followed by the introduction of the difluoroalkyl chain through a nucleophilic substitution reaction. The synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.
In conclusion, 3-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine (CAS No. 2228985-87-1) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features confer it with favorable biological activity, pharmacological properties, and imaging capabilities. Ongoing research continues to explore its applications in various therapeutic areas, making it an exciting candidate for future drug development.
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